delta-2-Ceftazidime

Description

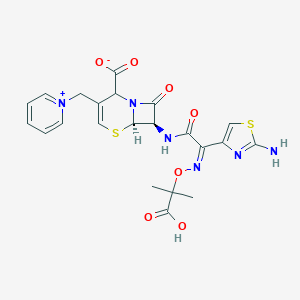

Structure

3D Structure

Properties

CAS No. |

1000980-60-8 |

|---|---|

Molecular Formula |

C22H22N6O7S2 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |

InChI |

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,15?,18-/m1/s1 |

InChI Key |

LRKHKETXQNDOKF-IODBXWCGSA-N |

SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] |

Appearance |

Off-White to Light Brown Solid |

melting_point |

>136°C |

Other CAS No. |

1000980-60-8 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

1-[[(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-en-3-yl]methyl]pyridinium; Δ-2-Ceftazidime; Ceftazidime Impurity A (EP) |

Origin of Product |

United States |

Foundational & Exploratory

Delta-2-Ceftazidime: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-2-Ceftazidime (Δ²-Ceftazidime) is a primary degradation product of Ceftazidime, a third-generation cephalosporin antibiotic. It is an inactive isomer formed through the migration of the double bond within the dihydrothiazine ring of the Ceftazidime core structure.[1] The presence of this compound is a critical quality attribute for Ceftazidime drug products, as its formation signifies a loss of potency and potential for other degradation pathways. This guide provides a comprehensive overview of the chemical properties, formation, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound shares the same molecular formula and weight as its parent compound, Ceftazidime, but differs in its chemical structure and biological activity. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | [2][3] |

| Synonyms | Δ²-Ceftazidime, Ceftazidime Impurity A (EP) | [1] |

| CAS Number | 1000980-60-8 | [1][4] |

| Molecular Formula | C₂₂H₂₂N₆O₇S₂ | [2][4] |

| Molecular Weight | 546.58 g/mol | [4] |

| Appearance | Off-White to Light Brown Solid | [1] |

| Biological Activity | Antibacterially inactive | [1] |

Formation and Degradation Pathway

The formation of this compound from Ceftazidime is a result of an isomerization reaction involving the rearrangement of the double bond from the delta-3 (Δ³) to the delta-2 (Δ²) position within the cephem nucleus.[1] This transformation is a significant degradation pathway that compromises the integrity and efficacy of the active pharmaceutical ingredient.

The degradation of Ceftazidime is influenced by several factors, including pH, temperature, and light. Studies have shown that Ceftazidime is susceptible to degradation in aqueous solutions under acidic, basic, and neutral conditions.[5][6] The isomerization to this compound is a key event in this degradation cascade, which can be followed by other reactions such as hydrolysis of the beta-lactam ring and epimerization at C-6 or C-7.[5][6]

Caption: Isomerization pathway of active Ceftazidime to its inactive delta-2 isomer.

Experimental Protocols: Analytical Methodologies

The separation and quantification of this compound from the parent drug and other impurities are primarily achieved by High-Performance Liquid Chromatography (HPLC). The structural similarity between the isomers presents an analytical challenge, necessitating the development of stability-indicating HPLC methods.

Representative HPLC Method

The following table summarizes typical parameters for an HPLC method for the analysis of Ceftazidime and its impurities, including this compound. It is important to note that specific parameters may vary and require optimization depending on the analytical instrumentation and specific sample matrix.

| Parameter | Typical Value/Condition | Source(s) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7][8] |

| Mobile Phase A | Aqueous buffer (e.g., phosphate or ammonium acetate) | [7] |

| Mobile Phase B | Acetonitrile | [7] |

| Elution Mode | Gradient or Isocratic | [7] |

| Flow Rate | 1.0 - 1.5 mL/min | [7] |

| Detection Wavelength | 254 - 255 nm | [1][7] |

| Column Temperature | 35 °C | [7][8] |

Note: The development of a stability-indicating method should involve forced degradation studies to ensure that all significant degradation products are adequately resolved from Ceftazidime and each other.

Caption: A generalized workflow for the analysis of this compound in a Ceftazidime sample.

Signaling Pathways

The request for diagrams of signaling pathways involving this compound is not applicable. As an antibacterially inactive degradation product, this compound is not known to interact with biological targets in a manner that would initiate or modulate cellular signaling pathways. Its significance lies in being an indicator of the chemical stability and purity of the active pharmaceutical ingredient, Ceftazidime, rather than having any pharmacological effect of its own.

Conclusion

This compound is a critical impurity of Ceftazidime that serves as an important indicator of drug product stability. Its formation through isomerization leads to a loss of antibacterial activity. Robust analytical methods, primarily HPLC, are essential for the monitoring and control of this impurity in pharmaceutical formulations. A thorough understanding of the degradation pathways of Ceftazidime is crucial for the development of stable formulations and for ensuring the safety and efficacy of this important antibiotic.

References

- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]

- 2. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. delta2-Ceftazidime (>80%) | LGC Standards [lgcstandards.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. The mechanism of ceftazidime degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. researchgate.net [researchgate.net]

- 8. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Delta-2-Ceftazidime: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-2-Ceftazidime is a key impurity and degradation product of Ceftazidime, a third-generation cephalosporin antibiotic. The isomerization of the active delta-3 isomer of Ceftazidime to the inactive delta-2 form represents a critical aspect of its chemistry and stability. This transformation involves the migration of the double bond within the dihydrothiazine ring of the cephalosporin core.[1] Understanding the chemical structure, properties, and formation of this compound is paramount for the development, formulation, and quality control of Ceftazidime-based therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and relevant experimental protocols.

Chemical Structure and Identification

This compound is structurally similar to its parent compound, Ceftazidime, with the key difference being the position of the double bond in the bicyclic core.

IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate[2]

Chemical Formula: C₂₂H₂₂N₆O₇S₂[3]

Molecular Weight: 546.58 g/mol [3]

CAS Number: 1000980-60-8[2]

Synonyms: Δ²-Ceftazidime, Ceftazidime Impurity A (EP), Ceftazidime Delta-3-Isomer (USP-RS)[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₂N₆O₇S₂ | [3] |

| Molecular Weight | 546.58 g/mol | [3] |

| Appearance | Off-White to Light Brown Solid | [1] |

| Melting Point | >136°C | [1] |

| Solubility | Sparingly soluble in aqueous solutions. | [1] |

| UV Absorption Maximum | Typically between 230 nm and 260 nm. Specific methods have utilized 254 nm and 255 nm. | [1] |

Biological Activity

The isomerization from the delta-3 to the delta-2 position results in a significant loss of antibacterial activity. The structural change in this compound impairs its ability to bind effectively to penicillin-binding proteins (PBPs), which are the essential targets for β-lactam antibiotics to inhibit bacterial cell wall synthesis.[1] Consequently, this compound is considered an antibacterially inactive isomer.[1]

Experimental Protocols

Synthesis and Isolation

The formation of this compound is primarily a result of the degradation of Ceftazidime. Therefore, its synthesis is typically achieved through the controlled degradation of the parent drug.

Protocol for Isomerization of Ceftazidime:

-

Dissolution: Dissolve Ceftazidime in an aqueous solution. The pH of the solution is a critical factor, with basic conditions generally accelerating the isomerization to the delta-2 form.[1]

-

Temperature Control: The degradation process, including isomerization, is temperature-dependent. Maintaining a controlled temperature (e.g., 40°C) can be used to accelerate the formation of this compound.[5] It is crucial to avoid excessive heat which can lead to further degradation products.

-

Monitoring: The progress of the isomerization can be monitored using High-Performance Liquid Chromatography (HPLC) by observing the decrease in the Ceftazidime peak and the increase in the this compound peak.

-

Isolation: Once a significant amount of this compound has formed, it can be isolated and purified using preparative HPLC.

Note: To prevent degradation during storage, synthesized this compound should be stored at low temperatures, such as -20°C.[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) are the primary techniques for the identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method:

-

Column: A reversed-phase C18 column is commonly used. For example, an Alltima C18 column (250 mm x 4.6 mm, 5 µm) has been shown to be effective.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typical.

-

Flow Rate: A flow rate of approximately 1.3 mL/min is often employed.[6]

-

Column Temperature: Maintaining a constant column temperature, for instance at 35°C, ensures reproducibility.[6]

-

Detection: UV detection at a wavelength between 250 nm and 260 nm is suitable, with 255 nm being a commonly used wavelength.[1][6]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation:

-

Ionization: Electrospray ionization (ESI) in positive mode is effective for ionizing this compound.

-

Mass Analysis: A quadrupole mass spectrometer can be used to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments. The protonated molecule [M+H]⁺ of this compound would be observed at m/z 547.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which provides further structural confirmation and helps in differentiating it from other impurities.

Degradation Pathway and Experimental Workflow

The primary pathway for the formation of this compound is through the isomerization of the active delta-3 isomer of Ceftazidime. This is a significant degradation pathway that impacts the stability and efficacy of the drug.

References

- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]

- 2. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Significance of delta-2-Ceftazidime as a Pharmaceutical Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of delta-2-Ceftazidime, a critical impurity in the manufacturing and storage of the third-generation cephalosporin antibiotic, Ceftazidime. The guide details its chemical structure, formation pathways, and analytical methods for detection and quantification. Furthermore, it delves into the biological and toxicological significance of this compound and outlines the regulatory landscape governing its control in pharmaceutical products. This document is intended to be a valuable resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Introduction

Ceftazidime is a widely used beta-lactam antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] The chemical stability of Ceftazidime is a critical aspect of its quality, as it can degrade through various pathways to form impurities that may impact its safety and efficacy. One of the most significant of these impurities is this compound (Δ²-Ceftazidime).

This impurity is an isomer of the active pharmaceutical ingredient (API) and is formed through the migration of the double bond within the dihydrothiazine ring of the cephem nucleus.[3] Its presence in Ceftazidime drug substance and product is a key quality attribute that is closely monitored and controlled throughout the manufacturing process and shelf-life of the product. Understanding the formation, detection, and biological impact of this compound is therefore essential for ensuring the quality and safety of Ceftazidime-containing medicines.

Chemical Properties and Formation of this compound

Chemical Structure

This compound is a structural isomer of Ceftazidime. The key difference lies in the position of the double bond in the six-membered dihydrothiazine ring of the cephalosporin core. In the active Ceftazidime molecule, the double bond is at the delta-3 (Δ³) position. In the delta-2 isomer, this double bond has migrated to the delta-2 (Δ²) position.[3]

| Compound | IUPAC Name | Molecular Formula | Molecular Weight |

| Ceftazidime | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | C₂₂H₂₂N₆O₇S₂ | 546.6 g/mol |

| This compound | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | C₂₂H₂₂N₆O₇S₂ | 546.6 g/mol [4] |

Formation Pathway

The formation of this compound is a result of the degradation of Ceftazidime. This isomerization is a known degradation pathway for cephalosporins and can be influenced by several factors, including pH, temperature, and the presence of buffers.[3][5] The conversion from the therapeutically active delta-3 isomer to the inactive delta-2 form is a critical consideration in the formulation and storage of Ceftazidime products.[3]

The isomerization is understood to be a base-catalyzed process. It is hypothesized to involve the abstraction of a proton from the C-2 position by a base, leading to the formation of a carbanion intermediate. This intermediate then undergoes electronic rearrangement, resulting in the formation of a new double bond between C-2 and C-3 upon reprotonation at the C-4 position.

Below is a diagram illustrating the isomerization of Ceftazidime to this compound.

Analytical Methodologies for Detection and Quantification

The structural similarity between Ceftazidime and its delta-2 isomer presents an analytical challenge. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound in both bulk drug substance and finished pharmaceutical products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for resolving this compound from the parent drug and other degradation products. The European Pharmacopoeia (EP) monograph for Ceftazidime specifies an HPLC method for the determination of related substances, including this compound (referred to as Impurity A).

3.1.1. Experimental Protocol (Based on European Pharmacopoeia)

This protocol is a representative example for the analysis of this compound in a Ceftazidime drug substance.

-

Instrumentation: A liquid chromatograph equipped with a UV detector.

-

Column: A stainless steel column (250 mm x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).

-

Mobile Phase: A mixture of 7 volumes of acetonitrile and 93 volumes of a 22.6 g/L solution of ammonium dihydrogen phosphate, with the pH adjusted to 3.9 using a 10% v/v solution of phosphoric acid.[6]

-

Flow Rate: 1.3 mL/min.[6]

-

Column Temperature: 35 °C.[6]

-

Injection Volume: 20 µL.[6]

-

System Suitability:

-

Resolution: The resolution between the peaks corresponding to Ceftazidime and impurity A (this compound) should be at least 5.9.[6] This is determined using a reference solution containing both compounds.

-

-

Sample Preparation:

-

Test Solution: Dissolve an accurately weighed quantity of the substance to be examined in the mobile phase to obtain a known concentration.

-

Reference Solution (a): Prepare a solution of Ceftazidime impurity A CRS in the mobile phase at a known concentration.[6]

-

Reference Solution (b): Prepare a solution containing both Ceftazidime CRS and Ceftazidime impurity A CRS in the mobile phase.[6]

-

-

Analysis: Inject the test and reference solutions into the chromatograph and record the chromatograms. The peak corresponding to this compound in the test solution is identified by comparing its retention time with that of the peak in the chromatogram of the reference solution. The concentration of the impurity is calculated by comparing the peak area with that of the reference standard.

3.1.2. Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of this compound.

Biological and Toxicological Significance

The presence of impurities in pharmaceutical products is a critical concern as they can potentially affect the safety and efficacy of the drug.

Antibacterial Activity

The isomerization of the double bond from the delta-3 to the delta-2 position in the cephem nucleus results in a significant loss of antibacterial activity. Delta-2 isomers of cephalosporins, including this compound, are generally considered to be antibacterially inactive.[3] Therefore, the formation of this impurity leads to a decrease in the potency of the Ceftazidime product.

Toxicological Profile

While this compound is antibacterially inactive, its toxicological profile is of great importance. An in silico (computer-based) study was conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Ceftazidime and its impurities. The study predicted that the pharmacokinetics and toxicity of this compound (referred to as impurity A) are similar to those of the parent drug, Ceftazidime. The study also suggested that both Ceftazidime and impurity A may have hepatotoxicity and that their DNA-binding groups could indicate potential genotoxicity.[8] It is important to note that these are predictions from a computational model and would require confirmation through in vitro and in vivo studies.

Regulatory Perspectives and Control Strategies

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established monographs for Ceftazidime that include tests and acceptance criteria for related substances, including this compound.

Pharmacopeial Standards

This compound is listed as "Ceftazidime Impurity A" in the European Pharmacopoeia. The EP sets limits for this and other impurities to ensure the quality and safety of the drug product.

The following table summarizes the acceptance criteria for this compound and other impurities as per a representative European Pharmacopoeia monograph for Ceftazidime for injection.

| Impurity | Acceptance Criterion |

| Impurity A (this compound) | Not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%) |

| Impurity B | Not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%) |

| Impurity G | Not more than the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.2%) |

| Unspecified Impurities | For each impurity, not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.10%) |

| Total Impurities | Not more than 5 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (1.0%) |

| Disregard Limit | 0.25 times the area of the principal peak in the chromatogram obtained with the reference solution (a) (0.05%) |

Note: The specific limits may vary depending on the specific monograph (e.g., for bulk substance vs. finished product).

Control Strategies

The control of this compound levels in pharmaceutical products involves a multi-faceted approach:

-

Process Control: Understanding the factors that promote the formation of this compound during the manufacturing process is crucial. Controlling parameters such as pH and temperature can help minimize its formation.

-

Formulation Development: The development of stable formulations of Ceftazidime is a key strategy. This may involve the use of buffers to maintain the pH within a range of maximum stability (typically pH 4.5 to 6.5) and the inclusion of excipients that do not catalyze the degradation of the drug.[3]

-

Storage and Handling: Proper storage conditions, including temperature control and protection from light, are essential to minimize the degradation of Ceftazidime and the formation of this compound over the shelf-life of the product.[9]

-

Analytical Monitoring: The use of validated, stability-indicating analytical methods, such as the HPLC method described, is fundamental for the routine monitoring of this compound levels in both the drug substance and the final drug product.

Conclusion

This compound is a significant pharmaceutical impurity that arises from the degradation of Ceftazidime. Its formation leads to a loss of antibacterial potency, and its toxicological profile is predicted to be similar to that of the parent drug. Therefore, the control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Ceftazidime-containing medications. This is achieved through a combination of robust process controls, stable formulation development, appropriate storage conditions, and rigorous analytical testing in accordance with pharmacopeial standards. A thorough understanding of the science and regulation surrounding this impurity is essential for all professionals involved in the lifecycle of Ceftazidime products.

References

- 1. Antimicrobial activity, pharmacokinetics, therapeutic indications and adverse reactions of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 1000980-60-8 | Benchchem [benchchem.com]

- 4. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugfuture.com [drugfuture.com]

- 7. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A kinetic oxymoron: concentration-dependent first-order rate constants for hydrolysis of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

An In-depth Technical Guide to the Synthesis and Isolation of Delta-2-Ceftazidime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of delta-2-ceftazidime (Δ²-Ceftazidime), a principal related substance and degradation product of the third-generation cephalosporin antibiotic, ceftazidime. Understanding the formation and purification of this inactive isomer is critical for the quality control, stability assessment, and formulation development of ceftazidime-based therapeutics.

Introduction to this compound

Ceftazidime's therapeutic efficacy is attributed to its Δ³-cephem nucleus. However, under certain conditions, the double bond within the dihydrothiazine ring can migrate from the Δ³ to the Δ² position, yielding the antibacterially inactive this compound isomer.[1][2] This isomerization represents a significant degradation pathway that can occur during synthesis, formulation, storage, and even in vivo.[1][2] Consequently, this compound is classified as a specified impurity by major pharmacopoeias, necessitating its careful monitoring and control in pharmaceutical products.[1]

This guide details the methodologies for the controlled synthesis of this compound through forced degradation of ceftazidime and its subsequent isolation and purification using chromatographic techniques.

Synthesis of this compound via Forced Degradation

The synthesis of this compound is achieved through the deliberate, controlled degradation of ceftazidime under conditions that promote the isomerization of the Δ³-double bond. Base-catalyzed hydrolysis has been identified as a key factor in promoting this transformation.[3]

Experimental Protocol: Base-Catalyzed Isomerization

This protocol is based on the principles of base-catalyzed isomerization described in the literature.[3]

Materials:

-

Ceftazidime pentahydrate

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Prepare a solution of ceftazidime in deionized water. The concentration should be chosen to balance solubility and reaction kinetics.

-

Carefully add the NaOH solution dropwise to the ceftazidime solution while stirring continuously.

-

Monitor the pH of the solution. The isomerization to the Δ²-isomer is favored under basic conditions.[2][3]

-

Maintain the reaction at a controlled temperature (e.g., 37°C) to accelerate the degradation process.[3]

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the ratio of ceftazidime to this compound.

-

Once the desired conversion to this compound is achieved, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) to quench the reaction.

-

The resulting solution, containing a mixture of ceftazidime, this compound, and other degradation products, is then ready for purification.

Note: The optimal pH, temperature, and reaction time will need to be determined empirically to maximize the yield of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the reaction mixture are typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[4][5]

Experimental Protocol: Preparative HPLC

Instrumentation and Materials:

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Preparative reverse-phase C18 column

-

Mobile phase components (e.g., acetonitrile, water, buffers, acids for pH adjustment)

-

Lyophilizer (freeze-dryer)

Procedure:

-

Method Development: Develop a suitable HPLC method that provides good resolution between ceftazidime, this compound, and other impurities. This involves optimizing the mobile phase composition, flow rate, and detection wavelength.

-

Sample Preparation: Filter the neutralized reaction mixture to remove any particulate matter before injecting it into the preparative HPLC system.

-

Chromatographic Separation: Inject the sample onto the preparative C18 column. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.

-

Fraction Collection: Monitor the eluent from the column using the UV detector. Collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity. Pool the fractions that meet the desired purity level.

-

Solvent Removal: Remove the organic solvent (e.g., acetonitrile) from the pooled fractions, typically using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.[3]

Data Presentation

The following tables summarize key quantitative data related to the synthesis and isolation of this compound.

Table 1: Conditions Influencing this compound Formation

| Parameter | Condition | Effect on Isomerization | Reference |

| pH | Basic (alkaline) | Promotes isomerization to Δ²-isomer | [2][3] |

| Acidic | Can also lead to degradation, but base-catalysis is more specific for isomerization | [2] | |

| Temperature | Elevated (e.g., 37-45°C) | Accelerates the rate of isomerization | [3][6] |

| Light Exposure | UV and visible light | Can contribute to the overall degradation of ceftazidime | [6] |

Table 2: Exemplary HPLC Parameters for this compound Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 20 mm, 10 µm) | [4] |

| Mobile Phase | Acetonitrile/Ammonium Dihydrogen Phosphate Buffer | Acetonitrile/Water (pH adjusted with HCl) | [4] |

| Flow Rate | ~1.0 mL/min | ~10.0 mL/min | [4] |

| Detection Wavelength | 254-255 nm | 255 nm | [2][4] |

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and isolation of this compound.

Caption: Synthesis pathway of this compound from ceftazidime.

Caption: Experimental workflow for the synthesis and isolation of this compound.

References

- 1. Ceftazidime Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. This compound | 1000980-60-8 | Benchchem [benchchem.com]

- 3. Delta-3-delta-2 isomerization of cephalosporins: the effect of the substituent at the 3-position [ch.imperial.ac.uk]

- 4. jfda-online.com [jfda-online.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

An In-Depth Technical Guide on the In Vivo Formation of Delta-2-Ceftazidime

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the mechanisms, experimental protocols, and analytical considerations for studying the in vivo formation of delta-2-ceftazidime, an inactive isomer and significant degradation product of the third-generation cephalosporin antibiotic, ceftazidime.

Introduction

Ceftazidime is a broad-spectrum β-lactam antibiotic widely used in the treatment of severe bacterial infections. Its efficacy is attributed to the presence of a Δ³-cephem nucleus in its structure. However, ceftazidime can undergo degradation in vivo, leading to the formation of several products, with the this compound (Δ²-ceftazidime) isomer being a prominent and antibacterially inactive product.[1] The isomerization from the active delta-3 to the inactive delta-2 form represents a critical pathway of ceftazidime degradation that can impact its therapeutic efficacy.[1] This guide delves into the technical aspects of the in vivo formation of this compound, providing researchers with the necessary information to design and execute studies in this area.

Mechanism of this compound Formation

The primary mechanism for the formation of this compound is the isomerization of the double bond within the dihydrothiazine ring of the cephalosporin core. In the active ceftazidime molecule, this double bond is in the delta-3 (Δ³) position. Under certain conditions, this double bond can migrate to the delta-2 (Δ²) position, resulting in the formation of the inactive delta-2 isomer.[1] This transformation is a key aspect of ceftazidime's chemical instability.

Several factors are known to influence this isomerization process, primarily based on in vitro stability studies:

-

pH: Ceftazidime is susceptible to degradation in both acidic and basic conditions. The pH of the surrounding medium can catalyze the double bond migration.[2]

-

Temperature: Increased temperatures accelerate the degradation of ceftazidime, including the formation of the delta-2 isomer.[1][3]

-

Presence of Catalysts: While not extensively studied in vivo, the presence of certain ions or molecules could potentially catalyze the isomerization.

Beyond isomerization, other degradation pathways for ceftazidime have been identified, which may compete with or occur subsequently to the formation of this compound. These include:

-

Hydrolysis of the β-lactam ring: This leads to the opening of the core ring structure, rendering the antibiotic inactive.[2][4]

-

Cleavage of the C-3 side chain: This can result in the formation of pyridine.[1][2]

-

Epimerization: Changes in the stereochemistry at the C-6 or C-7 positions can also occur.[2]

The following diagram illustrates the primary degradation pathways of ceftazidime.

Quantitative Data on In Vivo Formation

A thorough review of the existing scientific literature reveals a significant knowledge gap regarding the quantitative in vivo formation of this compound. While numerous studies have focused on the pharmacokinetics of the parent drug, ceftazidime, in both animal models and humans, the quantification of its degradation products, including the delta-2 isomer, in biological matrices has not been extensively reported.[5][6][7][8]

In vitro stability studies have confirmed the formation of this compound under stressed conditions, such as elevated temperatures.[1][3] For instance, a study on the stability of ceftazidime in concentrated solutions identified the Δ-2 isomer as a degradation product after incubation at 40°C.[1] However, these conditions do not directly translate to the physiological environment.

The lack of in vivo quantitative data underscores the need for well-designed studies to determine the extent of this compound formation in relevant biological fluids and tissues. Such data would be invaluable for understanding the complete pharmacokinetic and pharmacodynamic profile of ceftazidime and for potentially optimizing dosing regimens.

Experimental Protocols for In Vivo Studies

To address the current knowledge gap, this section provides a detailed framework for an experimental protocol designed to investigate the in vivo formation of this compound. This protocol is a composite based on established methodologies for pharmacokinetic studies and analytical techniques for ceftazidime and its degradation products.

Animal Model Selection

The choice of animal model is critical for obtaining relevant and translatable data. Commonly used models in ceftazidime pharmacokinetic studies include:

-

Rats: Often used for initial pharmacokinetic screening due to their small size and well-characterized physiology.[6]

-

Rabbits: Provide a larger blood volume for more extensive sampling.

-

Dogs: Their physiological and metabolic characteristics are often more comparable to humans.

-

Non-human primates: Offer the closest physiological approximation to humans but are associated with higher costs and ethical considerations.[6]

The selection should be justified based on the specific objectives of the study. For initial investigations into the formation of this compound, the rat model is a suitable starting point.

Study Design

A typical pharmacokinetic study design would involve the following steps:

-

Animal Acclimatization: Animals should be acclimatized to the laboratory conditions for a sufficient period before the study.

-

Catheterization: For serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein or carotid artery) is recommended to minimize stress to the animals.

-

Drug Administration: Ceftazidime should be administered intravenously (IV) to ensure complete bioavailability and a well-defined starting concentration. The dose should be based on established therapeutic doses in the chosen animal model.

-

Sample Collection: Serial blood samples should be collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration. Urine and feces can also be collected using metabolic cages to assess excretion pathways.

-

Sample Handling and Storage: This is a critical step to prevent ex vivo degradation of ceftazidime. Blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation at low temperatures (e.g., 4°C) as soon as possible. All samples (plasma, urine, etc.) should be stored at -80°C until analysis.[9] The stability of ceftazidime in biological matrices under these storage conditions should be confirmed.

The following diagram outlines a general workflow for an in vivo study on this compound formation.

Analytical Methodology

A validated, stability-indicating analytical method is essential for the simultaneous quantification of ceftazidime and this compound in biological matrices. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the methods of choice.

4.3.1. Sample Preparation

The primary goal of sample preparation is to remove interfering substances from the biological matrix and to extract the analytes of interest. A common and effective method for plasma samples is protein precipitation.

-

Protocol for Protein Precipitation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 200-300 µL of cold acetonitrile.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS/MS system.

-

4.3.2. Chromatographic Conditions

A reversed-phase HPLC method is typically used for the separation of ceftazidime and its degradation products.

-

Example HPLC-UV Method Parameters:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted to 3.5-4.5) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 25-30°C.

-

It is crucial to develop and validate the method to ensure adequate separation of ceftazidime, this compound, and other potential degradation products. The validation should include specificity, linearity, accuracy, precision, and stability studies of the analytes in the biological matrix.

4.3.3. Data Analysis

The concentration-time data for both ceftazidime and this compound should be analyzed using non-compartmental or compartmental pharmacokinetic modeling software. Key parameters to be determined include:

-

Area under the concentration-time curve (AUC)

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

The ratio of the AUC of this compound to the AUC of ceftazidime can provide an estimate of the extent of in vivo isomerization.

Data Presentation

All quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Pharmacokinetic Parameters of Ceftazidime and this compound in Rat Plasma (Hypothetical Data)

| Parameter | Ceftazidime | This compound |

| Dose (mg/kg, IV) | 50 | - |

| Cmax (µg/mL) | 150.2 ± 25.6 | 12.5 ± 3.1 |

| Tmax (h) | 0.08 | 2.0 |

| AUC₀₋t (µg*h/mL) | 250.8 ± 45.2 | 30.1 ± 7.8 |

| t½ (h) | 1.8 ± 0.3 | 3.5 ± 0.9 |

| CL (mL/h/kg) | 200.5 ± 36.1 | - |

| Vd (L/kg) | 0.5 ± 0.1 | - |

| % Formation (AUC ratio) | - | ~12% |

Data are presented as mean ± standard deviation (n=6). This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion and Future Directions

The in vivo formation of this compound is a critical aspect of the drug's overall disposition and can have significant implications for its clinical efficacy. Despite the availability of analytical methods capable of measuring this inactive isomer, there is a clear lack of quantitative data from in vivo studies. The experimental protocols and analytical methodologies outlined in this guide provide a robust framework for researchers to investigate this phenomenon.

Future research should focus on:

-

Conducting well-designed pharmacokinetic studies in various animal models to quantify the in vivo formation of this compound.

-

Investigating the potential influence of disease states (e.g., renal or hepatic impairment) on the rate and extent of isomerization.

-

Exploring the potential for drug-drug interactions to affect the stability of ceftazidime in vivo.

-

Translating findings from animal models to the clinical setting to better understand the relevance of this compound formation in patients.

By addressing these research questions, a more complete understanding of ceftazidime's pharmacology can be achieved, ultimately contributing to its safer and more effective use in clinical practice.

References

- 1. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity, pharmacokinetics, therapeutic indications and adverse reactions of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic and kinetic properties of ceftazidime in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of ceftazidime in male and female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetic behaviour of ceftazidime in man and the relationship between serum levels and the in vitro susceptibility of clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation Pathways of Ceftazidime Leading to the Δ²-Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the third-generation cephalosporin antibiotic, ceftazidime, with a specific focus on the formation of its biologically inactive Δ²-isomer. Understanding these degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of ceftazidime-based therapies.

Introduction to Ceftazidime and its Instability

Ceftazidime is a broad-spectrum β-lactam antibiotic widely used in the treatment of severe bacterial infections. Its chemical structure, featuring a cephem nucleus with a double bond at the Δ³ position, is crucial for its antibacterial activity. However, this structure is also susceptible to degradation under various conditions, leading to a loss of potency and the formation of potentially immunogenic degradation products. One of the primary degradation pathways involves the isomerization of the double bond from the active Δ³-position to the inactive Δ²-position.[1] This guide will delve into the mechanisms, kinetics, and analytical methodologies related to this critical degradation pathway.

Degradation Pathways of Ceftazidime

The degradation of ceftazidime is multifaceted and is significantly influenced by environmental factors such as pH, temperature, and the presence of buffers. The main degradation pathways include:

-

Isomerization to the Δ²-isomer: This involves the migration of the double bond within the dihydrothiazine ring of the cephem nucleus from the C-3/C-4 position (Δ³) to the C-2/C-3 position (Δ²).[1] This isomerization is a significant pathway, particularly under basic conditions, and results in a complete loss of antibacterial activity.[1]

-

Hydrolysis of the β-lactam ring: This is a common degradation route for all β-lactam antibiotics and leads to the opening of the four-membered ring, rendering the molecule inactive. This process can be catalyzed by both acidic and basic conditions.

-

Epimerization at C-6 or C-7: The stereochemistry at these positions can be altered, particularly in basic solutions, leading to the formation of epimers with reduced or no biological activity.[2]

-

Hydrolysis of the C-3 substituent: The pyridinium group at the C-3 position can be cleaved, leading to the formation of pyridine.[2]

This guide will primarily focus on the isomerization to the Δ²-isomer, a critical quality attribute to monitor during the manufacturing and storage of ceftazidime.

Mechanism of Δ²-Isomer Formation

The isomerization of the Δ³-ceftazidime to the Δ²-isomer is a base-catalyzed reaction. The proposed mechanism involves the abstraction of a proton from the C-2 position of the cephem nucleus by a base (e.g., hydroxide ion). This results in the formation of a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate at the C-4 position leads to the formation of the thermodynamically more stable, but biologically inactive, Δ²-isomer.[3]

Quantitative Data on Ceftazidime Degradation

The rate of ceftazidime degradation and the formation of the Δ²-isomer are highly dependent on the pH and temperature of the solution. The following tables summarize key quantitative data from published studies.

| Condition | Rate Constant (k) | Reference |

| Base-Catalyzed Isomerization (k₁) | ||

| Ceftazidime | 0.023 h⁻¹ | [3] |

| Temperature Dependence | ||

| Activation Energy (Ea) for Δ²-isomerization of Cephaloridine | 32.3 kcal mol⁻¹ | [3] |

Table 1: Kinetic Data for Ceftazidime Isomerization.

| Parameter | Condition | Value | Reference |

| Maximum Stability | pH range | 4.5 - 6.5 | [4] |

| Hydrolysis Rate | 30°C, pH 4.4 (acetate buffer) | t₉₀ ≈ 1.5 days | [4] |

| 30°C, pH 5.5 (phosphate buffer) | t₉₀ ≈ 1.5 days | [4] | |

| 30°C, pH 6.5 (phosphate buffer) | t₉₀ ≈ 1.5 days | [4] |

Table 2: Stability Profile of Ceftazidime in Aqueous Solutions.

Experimental Protocols

The study of ceftazidime degradation and the quantification of its Δ²-isomer are primarily conducted using stability-indicating high-performance liquid chromatography (HPLC) methods.

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. A typical protocol involves subjecting a solution of ceftazidime to various stress conditions.

Objective: To induce the degradation of ceftazidime under controlled stress conditions to identify degradation products and validate the analytical method.

Materials:

-

Ceftazidime reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, acetonitrile, and methanol

-

Phosphate buffer

Procedure:

-

Acid Hydrolysis:

-

Dissolve a known amount of ceftazidime in 0.1 M HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 2 hours).

-

Neutralize the solution with 0.1 M NaOH.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve a known amount of ceftazidime in 0.1 M NaOH.

-

Incubate the solution at room temperature for a specified period (e.g., 30 minutes).

-

Neutralize the solution with 0.1 M HCl.

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve a known amount of ceftazidime in a solution of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 6 hours).

-

Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of ceftazidime to dry heat at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).

-

Dissolve the stressed sample in the mobile phase, dilute to a suitable concentration, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of ceftazidime to UV light (e.g., 254 nm) and/or visible light for a defined period.

-

Dilute the exposed solution to a suitable concentration with the mobile phase and analyze by HPLC.

-

HPLC Method for Separation of Ceftazidime and Δ²-Isomer

Objective: To separate and quantify ceftazidime and its Δ²-isomer in a given sample.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for optimal separation. A common mobile phase consists of a phosphate buffer (pH ~7) and acetonitrile.[5] |

| Flow Rate | Typically 1.0 - 2.0 mL/min. |

| Detection | UV detection at a wavelength where both ceftazidime and its Δ²-isomer have significant absorbance, typically around 254 nm. |

| Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |

Procedure:

-

Standard Preparation: Prepare a standard solution of ceftazidime and, if available, a certified reference standard of the Δ²-isomer in the mobile phase.

-

Sample Preparation: Dissolve the sample (e.g., from a forced degradation study or a stability sample) in the mobile phase and filter through a 0.45 µm filter.

-

Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Analysis: Identify the peaks of ceftazidime and the Δ²-isomer based on their retention times compared to the standards. Quantify the amounts of each compound using the peak areas.

Visualizations of Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of ceftazidime and a typical experimental workflow for its analysis.

Caption: Base-catalyzed isomerization of Ceftazidime to its Δ²-isomer.

Caption: Major degradation pathways of Ceftazidime.

Caption: Experimental workflow for Ceftazidime degradation studies.

Conclusion

The degradation of ceftazidime, particularly the formation of the Δ²-isomer, is a critical factor influencing its stability and therapeutic efficacy. A thorough understanding of the degradation pathways, kinetics, and the application of robust analytical methods are paramount for the development of stable and safe ceftazidime formulations. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important antibiotic. By carefully controlling factors such as pH and temperature, and by employing validated stability-indicating methods, the integrity of ceftazidime products can be ensured.

References

- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stability and compatibility of ceftazidime administered by continuous infusion to intensive care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. delta-2-Ceftazidime | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Delving into Delta-2-Ceftazidime: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of delta-2-ceftazidime, a critical impurity and degradation product of the third-generation cephalosporin antibiotic, ceftazidime. Understanding the formation, identification, and quantification of this inactive isomer is paramount for ensuring the quality, safety, and efficacy of ceftazidime-based therapeutics.

Core Chemical and Physical Properties

This compound, systematically named (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate, is distinguished from its parent compound by the position of the double bond within the cephem nucleus.[1] This structural shift renders the molecule antibacterially inactive.[1]

| Identifier | Value | Source |

| CAS Number | 1000980-60-8 | [1][2][3][4] |

| Molecular Formula | C22H22N6O7S2 | [1][2][3][4] |

| Molecular Weight | 546.58 g/mol | [1][3][5][6] |

| Synonyms | Δ-2-Ceftazidime, Ceftazidime Impurity A (EP) | [1][6] |

Isomerization and Degradation Pathway of Ceftazidime

The formation of this compound is a primary degradation pathway for ceftazidime.[1] This isomerization involves the migration of the double bond from the delta-3 to the delta-2 position within the dihydrothiazine ring of the cephalosporin core.[1] This process can be influenced by several factors, including pH, temperature, and light.[1][7] Notably, base-catalyzed conditions can significantly accelerate this transformation.[1]

Beyond isomerization, the degradation of ceftazidime can also lead to the formation of other products, such as pyridine, and can involve the opening of the β-lactam ring.[4][8][9][10]

Quantitative Analysis of Ceftazidime Stability

The stability of ceftazidime is a critical factor, with degradation leading to a loss of potency and the formation of impurities like this compound. The tables below summarize stability data under various stress conditions.

Table 1: Thermal and Photolytic Degradation of Reconstituted Ceftazidime Solutions

| Stress Condition | Duration | Degradation (%) | Reference |

| Heating at 45°C | 24 hours | ~85% | [7] |

| UV & Visible Radiation | 24 hours | ~85% | [1] |

Table 2: Stability of Ceftazidime in Aqueous Solution at Various Temperatures

| Temperature | Concentration | Duration | Stability | Reference |

| ≤ 25°C | 4% - 12% (wt/vol) | 24 hours | >90% | [10] |

| 40°C | 12% | 70 hours | Significant degradation | [10] |

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Ceftazidime and its Impurities

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of ceftazidime and its related substances, including this compound.[2]

-

Chromatographic System:

-

Sample Preparation:

-

Accurately weigh and dissolve the ceftazidime sample in the mobile phase or a suitable diluent to achieve a known concentration.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to ceftazidime and this compound based on their retention times, which should be established using reference standards.

-

Quantify the amount of this compound by comparing its peak area to that of a reference standard of known concentration.

-

Protocol 2: Stress Testing for Ceftazidime Degradation

To evaluate the stability of ceftazidime and the formation of this compound, stress testing can be performed.

-

Materials:

-

Ceftazidime bulk drug or formulated product.

-

Aqueous solutions of varying pH (e.g., acidic, neutral, and basic buffers).[4]

-

Temperature-controlled chambers.

-

UV and visible light sources.

-

-

Procedure:

-

Prepare solutions of ceftazidime in the different aqueous media.

-

Expose the solutions to various stress conditions:

-

Thermal Stress: Incubate solutions at elevated temperatures (e.g., 45°C, 50°C) for defined time periods.[1][7]

-

Photolytic Stress: Expose solutions to controlled UV and visible light.[1][7]

-

pH Stress: Maintain solutions at different pH values (e.g., acidic, neutral, basic) at a constant temperature.[4]

-

-

At specified time intervals, withdraw aliquots of the stressed solutions.

-

Analyze the aliquots using the validated HPLC method described in Protocol 1 to determine the remaining concentration of ceftazidime and the concentration of this compound and other degradation products.

-

-

Data Analysis:

-

Plot the concentration of ceftazidime and this compound as a function of time for each stress condition.

-

Determine the degradation kinetics and the rate of formation of this compound.

-

Synthesis of Ceftazidime Impurities

Conclusion

A thorough understanding of this compound is essential for any professional involved in the development, manufacturing, and quality control of ceftazidime products. Its formation as a degradation product necessitates the use of robust, stability-indicating analytical methods to ensure that the final drug product meets the required purity and potency specifications. The information and protocols provided in this guide serve as a valuable resource for navigating the challenges associated with this critical impurity.

References

- 1. This compound | 1000980-60-8 | Benchchem [benchchem.com]

- 2. [Determination of ceftazidime and impurities using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ptfarm.pl [ptfarm.pl]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

- 8. Degradation pathways of ceftazidime [facm.ucl.ac.be]

- 9. Stability of reconstituted solutions of ceftazidime for injections: an HPLC and CE approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

Spectroscopic Characterization of Δ²-Ceftazidime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the characterization of Δ²-Ceftazidime, a significant impurity of the third-generation cephalosporin antibiotic, Ceftazidime. While detailed, publicly available spectroscopic data for Δ²-Ceftazidime is limited, this document outlines the established analytical techniques, expected spectral characteristics, and detailed experimental protocols based on the analysis of Ceftazidime and its related impurities.

Introduction

Ceftazidime is a broad-spectrum β-lactam antibiotic widely used in the treatment of serious bacterial infections.[1] The stability of Ceftazidime is a critical aspect of its efficacy and safety, with the isomerization of the double bond in the dihydrothiazine ring from the biologically active Δ³-position to the inactive Δ²-position being a key degradation pathway.[2] This transformation results in the formation of Δ²-Ceftazidime, also known as Ceftazidime Impurity A.[3][4] Accurate identification and quantification of this impurity are crucial for ensuring the quality and safety of Ceftazidime drug products.

This guide focuses on the primary spectroscopic techniques employed for the characterization of Δ²-Ceftazidime: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of Δ²-Ceftazidime is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

| Synonyms | Δ²-Ceftazidime, Ceftazidime Impurity A | [3][4] |

| Molecular Formula | C₂₂H₂₂N₆O₇S₂ | |

| Molecular Weight | 546.6 g/mol | [5] |

| CAS Number | 1000980-60-8 | [4] |

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of Δ²-Ceftazidime from the parent drug and other related substances.[2]

Experimental Protocol: HPLC-UV

A typical HPLC-UV method for the analysis of Ceftazidime and its impurities is detailed below.

Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation. An example of a mobile phase could be a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate adjusted to a specific pH) and an organic modifier like acetonitrile.[7]

-

Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is generally used.[6]

-

Column Temperature: The column is often maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.

-

Detection Wavelength: Detection is typically performed in the range of 230 nm to 260 nm, with specific methods utilizing 254 nm or 255 nm.[2]

-

Injection Volume: A typical injection volume is 10 µL.[6]

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable diluent, which is often the mobile phase or a component of it.

dot

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. delta-2-Ceftazidime | 1000980-60-8 | Benchchem [benchchem.com]

- 3. Ceftazidime Impurity A | C22H22N6O7S2 | CID 74082198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound | C22H22N6O7S2 | CID 23659635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification, synthesis and spectral characterization of a potential impurity of ceftazidime | Semantic Scholar [semanticscholar.org]

- 7. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Delta-2-Ceftazidime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-2-Ceftazidime is a primary degradation product and impurity of the third-generation cephalosporin antibiotic, ceftazidime. The isomerization of the double bond within the dihydrothiazine ring from the active delta-3 position to the inactive delta-2 position represents a critical stability concern in the manufacturing, formulation, and storage of ceftazidime-containing products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound shares a similar molecular formula and weight with its parent compound, ceftazidime, but exhibits distinct structural and, consequently, biological properties. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | [1] |

| CAS Number | 1000980-60-8 | [1] |

| Molecular Formula | C22H22N6O7S2 | [1] |

| Molecular Weight | 546.6 g/mol | [1] |

| Appearance | Off-White to Light Brown Solid | [2] |

| Melting Point | >136°C | [2] |

| pKa (estimated) | pKa1: ~2.9, pKa2: ~3.8 | [2] |

| Solubility | Specific quantitative data in various organic solvents is not readily available in the literature. It is expected to be sparingly soluble in organic solvents like ethanol, DMSO, and dimethyl formamide, similar to ceftazidime. It is soluble in aqueous solutions, with solubility being pH-dependent. | [3] |

Stability and Degradation

The stability of this compound is intrinsically linked to the degradation of ceftazidime. The formation of this compound is a key degradation pathway, particularly influenced by pH and temperature.

pH-Dependent Stability

The isomerization of ceftazidime to this compound is catalyzed by both acidic and basic conditions. The maximum stability of ceftazidime, and therefore the minimum formation of the delta-2 isomer, is observed in the pH range of 4.5 to 6.5.[2] Outside this range, the degradation, including isomerization, accelerates significantly.[2]

Degradation Pathways

The primary degradation pathway leading to the formation of this compound is the isomerization of the double bond in the cephem nucleus. Further degradation of both ceftazidime and this compound can occur through several mechanisms, including:

-

Hydrolysis of the β-lactam ring: This leads to the loss of antibacterial activity.

-

Epimerization at C-6 or C-7: This can occur under basic conditions.[2]

-

Cleavage of the C-3 side chain: This results in the formation of pyridine, a toxic impurity.[2]

The degradation of ceftazidime is a complex process that can lead to a variety of products, with this compound being a significant one.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods. The following table summarizes typical conditions used in forced degradation studies of ceftazidime, which would be applicable for studying this compound.

| Stress Condition | Reagent/Condition | Duration | Expected Degradation of Ceftazidime |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Significant degradation |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | Significant degradation, formation of pyridine |

| Oxidative | 3% H2O2 | 24 hours | Moderate degradation |

| Thermal | 60°C | 48 hours | Significant degradation |

| Photolytic | UV light (254 nm) | 24 hours | Moderate degradation |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Analysis

A stability-indicating HPLC method is crucial for the separation and quantification of this compound from ceftazidime and other degradation products.

Objective: To develop and validate an HPLC method for the determination of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid)

-

This compound reference standard

-

Ceftazidime reference standard

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. For example, a gradient starting with a higher proportion of buffer and increasing the acetonitrile concentration over time.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare stock solutions of this compound and ceftazidime reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards by diluting the stock solutions to the desired concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the diluent to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the peaks of this compound and ceftazidime based on their retention times compared to the standards. Calculate the concentration of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.

Forced Degradation Study Protocol

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Water bath or oven

-

UV chamber

-

HPLC system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a specified time. Neutralize the solution before HPLC analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add 3% H2O2 and keep at room temperature for a specified time.

-

Thermal Degradation: Keep a solid sample or a solution of this compound in an oven at a specified temperature (e.g., 60°C) for a defined period.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration.

-

Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products. Calculate the percentage degradation of this compound.

Conclusion

This compound is a critical impurity and degradation product of ceftazidime that necessitates careful monitoring and control. Understanding its physical and chemical properties, stability profile, and degradation pathways is paramount for the development of robust and stable ceftazidime formulations. The experimental protocols outlined in this guide provide a framework for the analysis and characterization of this compound, enabling researchers and drug development professionals to ensure the quality, safety, and efficacy of ceftazidime-based therapeutics. Further research to obtain precise quantitative data on the solubility of this compound in various solvents and its specific pKa value would be beneficial for a more complete understanding of this compound.

References

An In-depth Technical Guide to the Stereochemistry of Δ-2-Ceftazidime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Δ-2-Ceftazidime, an important isomer and degradation product of the third-generation cephalosporin antibiotic, Ceftazidime. Understanding the stereochemical nuances of this molecule is critical for drug development, formulation, and quality control to ensure the safety and efficacy of Ceftazidime-based therapies.

Introduction to Ceftazidime and the Significance of the Δ-2 Isomer

Ceftazidime is a broad-spectrum β-lactam antibiotic widely used against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its antibacterial activity is conferred by the (6R,7R)-7-aminocephalosporanic acid nucleus, which features a β-lactam ring fused to a dihydrothiazine ring. The biologically active form of Ceftazidime possesses a double bond at the Δ-3 position of the cephem nucleus.

However, Ceftazidime can undergo isomerization where the double bond migrates to the Δ-2 position, forming Δ-2-Ceftazidime.[1] This structural change has a profound impact on the molecule's biological activity. The Δ-2 isomers of cephalosporins, including Δ-2-Ceftazidime, are considered antibacterially inactive.[1] This isomerization is a significant degradation pathway that can occur during synthesis, formulation, storage, and even in vivo.[1] Consequently, Δ-2-Ceftazidime is considered a critical impurity that must be monitored and controlled in pharmaceutical preparations.

Stereochemical Aspects of Ceftazidime

The stereochemistry of Ceftazidime and its related compounds is complex, involving multiple chiral centers and geometric isomerism.

-

Δ-2/Δ-3 Isomerism: The primary focus of this guide is the positional isomerism of the double bond within the cephem nucleus. The active parent drug is the Δ-3 isomer, while the inactive degradation product is the Δ-2 isomer.

-

Epimerization at C-6 and C-7: The chiral centers at positions 6 and 7 of the β-lactam ring are crucial for its antibacterial activity. Epimerization at these centers, particularly under basic conditions, can lead to the formation of inactive stereoisomers.

-

(E)/(Z) Isomerism of the Oximino Group: The side chain at C-7 of Ceftazidime contains an oximino group, which can exist as (E) and (Z) geometric isomers. The (Z)-isomer is the therapeutically active form and exhibits superior antibacterial activity compared to the (E)-isomer.

Quantitative Data

Table 1: Physicochemical Properties of Δ-2-Ceftazidime

| Property | Value | Reference |

| CAS Number | 1000980-60-8 | [1][2][3] |

| Molecular Formula | C₂₂H₂₂N₆O₇S₂ | [2][3] |

| Molecular Weight | 546.58 g/mol | [3] |

| Stereochemistry | Epimeric | [3] |

Table 2: Spectroscopic Data for Ceftazidime (Z)- and (E)-Isomers

Although specific NMR data for Δ-2-Ceftazidime is not detailed in the available literature, studies on the (E)/(Z) isomers of the oxime side chain provide insight into how NMR can be used to differentiate stereoisomers of Ceftazidime.

| Isomer | ¹H NMR Chemical Shift Difference (Aminothiazole Proton) | ¹³C NMR Chemical Shift Difference | Reference |

| (E)-Isomer vs. (Z)-Isomer | ~0.9 ppm (downfield shift for E-isomer) | ~15 ppm |

Experimental Protocols

4.1. High-Performance Liquid Chromatography (HPLC) for the Separation of Ceftazidime and Δ-2-Ceftazidime

HPLC is the primary analytical technique for the separation and quantification of Δ-2-Ceftazidime from the active pharmaceutical ingredient and other impurities.

Protocol 1: Gradient HPLC Method

-

Column: Alltima C18 (250 mm x 4.6 mm, 5 µm)[4]

-

Mobile Phase A: Phosphate buffer (22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with 10% (v/v) phosphoric acid)[4]

-

Mobile Phase B: Acetonitrile[4]

-

Elution: Gradient elution[4]

-

Flow Rate: 1.3 mL/min[4]